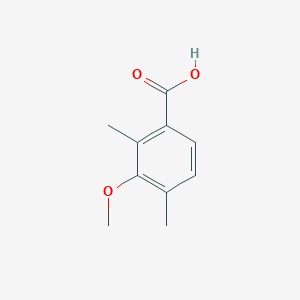

3-Methoxy-2,4-dimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZVJDYUYJXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287643 | |

| Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246877-25-8 | |

| Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246877-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Methoxy 2,4 Dimethylbenzoic Acid

Classical and Modern Approaches to the Construction of the 3-Methoxy-2,4-dimethylbenzoic Acid Core Structure

The synthesis of this compound is not commonly detailed in introductory literature, suggesting that its preparation involves specific, multi-step pathways rather than a single, straightforward reaction. The core challenge lies in achieving the 1,2,3,4-substitution pattern on the benzene (B151609) ring with the correct regiochemistry.

Organometallic carboxylation is a primary strategy for introducing the carboxylic acid group onto a pre-existing aromatic framework. This typically involves the formation of a highly reactive organometallic intermediate (an organolithium or Grignard reagent) which then reacts with carbon dioxide to form a carboxylate salt, followed by acidic workup to yield the final benzoic acid.

For a related compound, 3-Methoxy-4-methylbenzoic acid, a known synthesis involves creating a Grignard reagent from a brominated precursor, which is then treated with CO2. chemicalbook.comnbinno.com A similar approach could be envisioned for this compound, likely starting from 1-bromo-3-methoxy-2,4-dimethylbenzene (B6307445). The formation of this specific precursor would be a critical step.

Another relevant carboxylation method is the Friedel-Crafts-type reaction using CO2. For instance, 2,4-dimethylbenzoic acid can be synthesized from m-xylene (B151644) by reacting it with carbon dioxide under pressure in the presence of an aluminum trichloride (B1173362) catalyst. google.com Adapting this to a methoxy-substituted xylene derivative like 2,4-dimethylanisole (B1585114) would require careful consideration of the directing effects of the methoxy (B1213986) and methyl groups.

Table 1: Comparison of Carboxylation Strategies

| Strategy | Typical Precursor | Key Reagents | General Conditions | Key Challenges |

|---|---|---|---|---|

| Organometallic Carboxylation | Aryl Halide (e.g., Aryl Bromide) | Mg or n-BuLi, CO2, Acid | Anhydrous, often cryogenic conditions for lithiation. diva-portal.org | Synthesis of the correct aryl halide precursor; low functional group tolerance. diva-portal.org |

| Friedel-Crafts Carboxylation | Activated Aromatic Ring (e.g., m-xylene) | Lewis Acid (e.g., AlCl3), CO2 | Pressurized CO2, moderate temperatures (25-40°C). google.com | Controlling regioselectivity with multiple activating groups. |

Introducing a methoxy group onto a pre-formed dimethylbenzoic acid presents significant regiochemical challenges. A more common and controllable strategy involves methylation of a corresponding hydroxybenzoic acid precursor. For example, the synthesis of methyl 3-methoxy-4-methylbenzoate can be achieved by reacting a mixture containing 3-hydroxy-4-methylbenzoic acid with dimethyl sulphate. google.com This highlights a general principle where the oxygen atom is introduced as a hydroxyl group, which is then converted to the target methoxy ether. This approach offers better positional control, as the hydroxyl group can be installed via various established methods before being methylated.

The installation of methyl groups onto a methoxybenzoic acid precursor is generally less common than building the acid from a methylated starting material. Friedel-Crafts alkylation is a classic method for adding methyl groups to an aromatic ring, but it is often plagued by issues of polyalkylation and poor regioselectivity, especially on a ring with multiple directing groups. A more controlled approach starts with a molecule that already contains the desired methyl groups in the correct positions, such as 2,4-dimethylphenol (B51704) or its methylated derivative, 2,4-dimethylanisole (1-methoxy-2,4-dimethylbenzene). nih.gov From 2,4-dimethylanisole, subsequent reactions would focus on introducing the carboxyl group at the C3 position.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of highly selective and sustainable methods.

Advanced synthetic routes would focus on achieving high regioselectivity to avoid the formation of isomers, which are often difficult to separate. Directed ortho-metalation (DoM) is a powerful strategy that could be applied. In this approach, a directing group on the aromatic ring (like a methoxy group) coordinates to an organolithium reagent, directing deprotonation (and subsequent carboxylation) to an adjacent position. However, for a precursor like 2,4-dimethylanisole, the strong directing effect of the methoxy group would favor substitution at the C6 position. Therefore, achieving carboxylation at the C3 position would likely require a more sophisticated strategy, possibly involving blocking groups or starting with a precursor where the C3 position is pre-functionalized with a group that can be converted to a carboxylic acid.

Green chemistry principles encourage the use of non-toxic, renewable feedstocks and catalytic methods. scienceopen.com The utilization of carbon dioxide as a C1 building block is a key area of research. scienceopen.comrsc.org While classical organometallic carboxylation uses CO2, it is often not considered "green" due to the use of stoichiometric metals and anhydrous, cryogenic conditions. diva-portal.org

Recent advancements focus on the catalytic carboxylation of aromatic compounds. This includes biocatalytic methods, where enzymes are used to carboxylate electron-rich aromatic compounds under milder conditions. scienceopen.com For example, ortho-benzoic acid decarboxylases have been used to carboxylate resorcinol (B1680541) with pressurized CO2. scienceopen.com Another innovative approach involves the electrochemical reduction of CO2 to carbon monoxide (CO), which is then used in-situ for palladium-catalyzed hydroxycarbonylation of aryl halides to form benzoic acids. diva-portal.org This tandem catalytic system avoids the direct handling of toxic CO gas and allows for catalyst recycling. diva-portal.org The application of such methods to produce this compound could offer a more sustainable and efficient manufacturing process.

Table 2: Green Synthesis Approaches for Benzoic Acids

| Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Biocatalytic Carboxylation | Uses enzymes to catalyze the addition of CO2 to aromatic rings. | High selectivity, mild reaction conditions (e.g., 30°C), uses CO2 directly. | scienceopen.com |

| Electro-catalytic Tandem Synthesis | Electrochemical reduction of CO2 to CO, followed by Pd-catalyzed carbonylation of an aryl iodide. | Avoids handling CO gas, catalyst can be recycled, uses abundant feedstocks (CO2, water). | diva-portal.org |

Catalysis in the Synthesis of this compound and its Intermediates

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of substituted benzoic acids. These methods typically involve the carbonylation of an aryl halide or triflate precursor.

Palladium-catalyzed carbonylation is a particularly versatile method. researchgate.net This reaction involves the treatment of an appropriately substituted aryl halide, such as 1-halo-3-methoxy-2,4-dimethylbenzene, with carbon monoxide in the presence of a palladium catalyst. researchgate.netreddit.com The catalyst system often includes a phosphine (B1218219) ligand and a base. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, insertion of carbon monoxide into the aryl-palladium bond, and subsequent nucleophilic attack (e.g., by water or an alcohol) to yield the carboxylic acid or ester. unical.it This approach is highly valued for its functional group tolerance and efficiency. unical.itnih.gov

Copper-catalyzed carboxylation presents another viable route. For instance, copper iodide (CuI) in the presence of a suitable ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can catalyze the reductive carboxylation of aryl iodides using diethylzinc (B1219324) as a reductant under an atmosphere of carbon dioxide. mdpi.com Nickel-based catalysts have also been employed in carboxylation reactions, including photocatalytic systems where a Ni(II) co-catalyst facilitates the transformation of aryl derivatives into carboxylic acids under visible light. rsc.org

Furthermore, liquid-phase oxidation of a suitable precursor, such as 3-methoxy-2,4-dimethyltoluene, can be achieved using composite catalysts. Patents have described systems containing cobalt, manganese, or nickel salts, often in combination with a bromide source, to effect the oxidation of alkylbenzenes to their corresponding benzoic acids using oxygen as the oxidant. google.comgoogle.com

Table 1: Comparison of Transition Metal-Catalyzed Carboxylation Methods

| Catalytic System | Typical Precursor | Carbon Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Phosphine Ligand | Aryl Halide/Triflate | Carbon Monoxide (CO) | High functional group tolerance; versatile for acids and esters. | researchgate.netunical.it |

| Copper Iodide (CuI)/Ligand | Aryl Iodide | Carbon Dioxide (CO2) | Uses CO2 directly; often requires a reductant. | mdpi.com |

| Nickel(II) co-catalyst | Aryl Derivative | Carbon Dioxide (CO2) | Can be driven by photoredox catalysis under visible light. | rsc.org |

| Co/Mn/Ni Salts + Bromide | Substituted Toluene (B28343) | Oxygen (O2) | Direct oxidation of methyl group; suitable for industrial scale. | google.comgoogle.com |

Organocatalytic Transformations

While transition metals dominate the field, organocatalysis is an emerging strategy that offers metal-free alternatives for key synthetic transformations. nih.gov The direct application of organocatalysis to the synthesis of this compound is less documented, but transformations relevant to its synthesis fall within the scope of modern organocatalytic methods.

For example, cooperative catalysis involving N-Heterocyclic Carbenes (NHCs) and photoredox catalysts has been developed for the functionalization of C(sp3)–H bonds. chemrxiv.org Such a strategy could conceivably be adapted to introduce a carboxyl or ester group at a benzylic position of a suitable precursor under mild conditions. chemrxiv.org The mechanism involves the generation of a radical species which then couples with an NHC-activated carboxyl equivalent. chemrxiv.org

Visible-light photocatalysis, which can be metal-free, has also been shown to enable the carboxylation of various organic molecules using CO2. researchgate.net These reactions often proceed via the single-electron reduction of CO2 to the highly reactive CO2•− radical anion, which then acts as the carboxylating agent. researchgate.net While many examples focus on unactivated alkenes, the underlying principles offer a potential pathway for the carboxylation of appropriately activated aromatic systems without the need for transition metals. researchgate.net

Optimization of Synthetic Parameters for Scalable Research Applications

Moving from a laboratory-scale synthesis to a scalable process suitable for producing larger quantities of this compound requires careful optimization of reaction parameters. The goal is to maximize yield, purity, and safety while minimizing cost, reaction time, and waste.

A classic and robust method for preparing benzoic acids is the Grignard reaction, which involves the reaction of an aryl magnesium halide with carbon dioxide (often in the form of dry ice). gmu.edumiracosta.edu For the synthesis of this compound, the Grignard reagent would be prepared from 1-bromo-3-methoxy-2,4-dimethylbenzene and magnesium turnings. Optimization of this process for scale-up involves several key considerations. google.com The choice of solvent is critical; while tetrahydrofuran (B95107) (THF) is common, higher-boiling ethers or the addition of an inert, high-boiling co-solvent like toluene can allow for higher reaction temperatures, which may be necessary to ensure complete formation of the Grignard reagent. google.com Initiation of the Grignard formation can be challenging on a large scale; the use of initiators like iodomethane (B122720) or a "heel" from a previous successful batch is a common industrial practice. google.com

Mechanochemistry, or performing reactions in a ball mill, represents a significant optimization by drastically reducing the need for solvents. nih.gov Mechanochemical Grignard reactions followed by carboxylation with gaseous CO2 have been shown to proceed with short reaction times and minimal solvent, making it an environmentally friendly and efficient alternative. nih.gov

For catalytic processes, optimization focuses on catalyst efficiency and process engineering. In palladium-catalyzed carbonylations, minimizing the loading of the expensive palladium catalyst is a primary goal. This can be achieved by screening different ligands, solvents, and bases to find a system with the highest turnover number. For large-scale liquid-phase oxidations, moving from a batch reactor to a continuous-flow system can offer significant advantages. scispace.com A continuous process improves safety by minimizing the headspace of potentially explosive gas mixtures (e.g., oxygen and organic solvent) and enhances efficiency by improving oxygen utilization and simplifying process control. scispace.com

Table 2: Key Optimization Parameters for Scalable Grignard Synthesis

| Parameter | Consideration for Scale-Up | Example Strategy | Reference |

|---|---|---|---|

| Solvent | Must be dry and allow for appropriate reaction temperature. | Use of co-solvents like toluene with THF to increase reflux temperature. | google.com |

| Reaction Initiation | Ensure reliable and safe start to the exothermic reaction. | Addition of a small amount of iodomethane or a "heel" from a previous batch. | google.com |

| Carbon Dioxide Addition | Efficient delivery and reaction with the Grignard reagent. | Subliming solid CO2 through a gas inlet into the cooled reaction mixture. | gmu.edugoogle.com |

| Process Type | Improving safety, efficiency, and reducing waste. | Employing mechanochemistry (ball milling) to reduce solvent use and reaction time. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3 Methoxy 2,4 Dimethylbenzoic Acid

Reactions at the Carboxyl Group: Esterification, Amidation, and Reduction

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of esters, amides, and alcohols, which are common intermediates in the development of more complex molecules.

Esterification: The conversion of 3-Methoxy-2,4-dimethylbenzoic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, for higher yields and milder conditions, the carboxyl group can be activated first. A particularly efficient method involves the reaction with a methylating agent like dimethyl sulphate in the presence of a base. For instance, a process for preparing methyl 3-methoxy-4-methylbenzoate, a close analog, involves reacting the corresponding benzoic acid with dimethyl sulphate at a controlled pH. acs.org This method can be adapted for this compound to produce its methyl ester.

Amidation: The synthesis of amides from this compound typically proceeds via the formation of a more reactive acyl intermediate, such as an acid chloride. Treatment of the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride generates the 3-methoxy-2,4-dimethylbenzoyl chloride. This activated intermediate readily reacts with a primary or secondary amine to furnish the corresponding amide. This two-step sequence is a versatile and widely used method for forming amide bonds. Studies on similar structures, such as the synthesis of benzamides from 3-hydroxy-4-methoxybenzoic acid using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), demonstrate modern alternatives for amide bond formation under mild conditions. nih.gov

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding (3-methoxy-2,4-dimethylphenyl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective. A more convenient and milder method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent. A developed protocol for the direct reduction of various benzoic acids utilizes a NaBH₄–Br₂ system in refluxing tetrahydrofuran (B95107) (THF), offering satisfactory yields and simple operation. sci-hub.se This method is applicable for the conversion of this compound to its corresponding benzyl (B1604629) alcohol, a valuable synthetic intermediate.

| Reaction | Typical Reagents | Product | Reference Example |

|---|---|---|---|

| Esterification (Methyl Ester) | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) or Dimethyl sulphate, K₂CO₃ | Methyl 3-methoxy-2,4-dimethylbenzoate | Preparation of methyl 3-methoxy-4-methylbenzoate. acs.org |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted 3-methoxy-2,4-dimethylbenzamide | General synthesis of benzamides. nih.gov |

| Reduction | NaBH₄, Br₂ in THF | (3-methoxy-2,4-dimethylphenyl)methanol | Direct reduction of benzoic acids. sci-hub.se |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The substitution pattern on the benzene ring significantly influences its reactivity towards electrophiles. The interplay between the activating and deactivating groups governs the position of further functionalization.

Electrophilic Aromatic Substitution (SEAr): The benzene ring of this compound is polysubstituted, and the directing effects of these substituents must be considered collectively. quora.com The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho,para-director due to its ability to donate electron density via resonance. organicchemistrytutor.com The two methyl groups (-CH₃) are weakly activating, ortho,para-directors through an inductive effect. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-director because it withdraws electron density from the ring. quora.comlibretexts.org

The positions on the ring are:

C1: Substituted with -COOH

C2: Substituted with -CH₃

C3: Substituted with -OCH₃

C4: Substituted with -CH₃

C5: Unsubstituted

C6: Unsubstituted

The powerful ortho,para-directing influence of the methoxy group at C3 strongly activates the C2, C4, and C6 positions. However, C2 and C4 are already occupied. This leaves the C6 position as a highly favored site for electrophilic attack. The C5 position is meta to the deactivating carboxyl group, ortho to the C4-methyl group, and meta to the activating methoxy group, making it a less likely, but still possible, site of substitution compared to C6. Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to predominantly yield the 6-substituted derivative.

| Substituent | Position | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| -COOH | C1 | Deactivating | Meta (to C3, C5) | quora.com |

| -CH₃ | C2 | Activating | Ortho, Para (to C1, C3, C6) | masterorganicchemistry.com |

| -OCH₃ | C3 | Strongly Activating | Ortho, Para (to C2, C4, C6) | organicchemistrytutor.com |

| -CH₃ | C4 | Activating | Ortho, Para (to C3, C5) | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards attack by a nucleophile. As this compound possesses multiple electron-donating groups (methoxy and methyls), its aromatic ring is electron-rich and thus not susceptible to SNAr reactions under standard conditions.

Transformations of the Methoxy and Methyl Substituents (e.g., demethylation, oxidation)

Beyond the carboxyl group and the aromatic ring, the substituents themselves can be chemically altered to produce new derivatives.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is valuable for synthesizing phenolic derivatives. A regioselective method for demethylating methoxy groups on benzoic acid esters involves the use of Lewis acids, such as aluminum halides. iipseries.org Enzymatic methods have also been explored; for example, cytochrome P450 enzymes have shown the ability to selectively demethylate methoxy groups at the 4-position of substituted cinnamic and benzoic acids. rsc.org These approaches could be applied to convert this compound into 3-hydroxy-2,4-dimethylbenzoic acid.

Oxidation of Methyl Groups: The benzylic methyl groups at the C2 and C4 positions are susceptible to oxidation. Various methods exist for converting aromatic methyl groups into carboxylic acids. One such method is an aerobic photo-oxidation catalyzed by magnesium bromide, which proceeds under visible light irradiation. rsc.org Another approach uses potassium persulfate in the presence of pyridine (B92270) under mild conditions. organic-chemistry.org Selective oxidation of one methyl group over the other would be challenging and likely depend on fine-tuning reaction conditions, as the electronic environment of the two methyl groups is similar.

Design and Synthesis of Advanced Derivatives of this compound

The functional handles on this compound serve as a foundation for constructing more complex molecular architectures, including conjugated systems, heterocyclic structures, and metal complexes.

Functionalized analogues can be readily prepared by combining the reactions described previously. For instance, amidation of the carboxyl group with a functionalized amine (e.g., an amino acid ester or a piperidine (B6355638) derivative) can create extended molecular scaffolds. nih.gov Furthermore, electrophilic substitution on the aromatic ring, followed by subsequent reactions on the newly introduced functional group (e.g., reduction of a nitro group to an amine), provides a pathway to diverse, highly substituted aromatic compounds.

The core structure of this compound can be incorporated into various heterocyclic systems, which are prevalent in pharmaceuticals and materials science. A common strategy involves converting the benzoic acid into a key intermediate that can undergo cyclization.

Quinoline (B57606) Synthesis: An amino derivative, obtained by nitration of the ring followed by reduction, can serve as a precursor for quinoline synthesis. Classical methods like the Skraup, Doebner-von Miller, or Friedländer syntheses condense an aniline (B41778) with carbonyl compounds to form the quinoline ring system. iipseries.orgrsc.org

Benzoxazine/Benzoxazole Synthesis: Transformation of the methoxy group to a hydroxyl group (demethylation) and the carboxyl group to an amino group (via Curtius rearrangement of the corresponding acyl azide) would yield an aminophenol derivative. Such intermediates are key starting materials for synthesizing benzoxazines (by reaction with an aldehyde and an amine) and benzoxazoles (by condensation with a carboxylic acid or its equivalent). researchgate.netnih.govorganic-chemistry.org

The carboxylate anion of this compound is an excellent ligand for coordinating with metal ions. The oxygen atoms of the carboxylate group can act as a bidentate or bridging ligand to form metal-organic frameworks (MOFs) or discrete coordination complexes. Research on the closely related 2,4-dimethylbenzoic acid has shown its ability to form dinuclear lanthanide complexes with interesting luminescent and thermal properties. nih.gov In these structures, the carboxylate ligands bridge two metal centers. The 3-methoxy and 2,4-dimethyl substituents on the target compound would influence the resulting complex's solubility, steric environment, and electronic properties, potentially tuning the photophysical characteristics of the final material. The synthesis typically involves the reaction of a metal salt (e.g., a lanthanide nitrate) with the deprotonated benzoic acid in a suitable solvent, often under hydrothermal conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 2,4 Dimethylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis

One-dimensional (1D) NMR provides fundamental information about the number and type of protons (¹H) and carbon atoms (¹³C) in a molecule.

For 3-Methoxy-2,4-dimethylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield the aromatic protons, causing them to resonate at a higher field (lower ppm) than those in unsubstituted benzoic acid.

The ¹³C NMR spectrum will display signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the two methyl carbons. The chemical shifts of the aromatic carbons are also modulated by the substituents.

To illustrate, predicted ¹H and ¹³C NMR data for this compound are presented in the tables below, based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~ 7.0-7.2 | d |

| H-6 | ~ 7.5-7.7 | d |

| OCH₃ | ~ 3.8-4.0 | s |

| 2-CH₃ | ~ 2.2-2.4 | s |

| 4-CH₃ | ~ 2.3-2.5 | s |

| COOH | ~ 11.0-13.0 | s (broad) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~ 170-175 |

| C-1 | ~ 128-132 |

| C-2 | ~ 135-139 |

| C-3 | ~ 155-159 |

| C-4 | ~ 140-144 |

| C-5 | ~ 115-119 |

| C-6 | ~ 125-129 |

| OCH₃ | ~ 55-60 |

| 2-CH₃ | ~ 15-20 |

| 4-CH₃ | ~ 20-25 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within a few bonds. In this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5 and H-6 to C-6) and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to C-3, from the 2-methyl protons to C-1, C-2, and C-3, and from the 4-methyl protons to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's three-dimensional structure. A NOESY spectrum would show through-space correlations between the methoxy protons and the 2-methyl protons, as well as with the H-5 proton, confirming their spatial proximity.

Conformational Analysis and Rotational Barriers by Dynamic NMR

Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of molecules, such as the rotation around single bonds. In this compound, the rotation of the methoxy group and the carboxylic acid group could be investigated by variable temperature NMR experiments.

At low temperatures, the rotation around the C-O bond of the methoxy group might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. By analyzing the changes in the NMR line shape as the temperature is increased, the energy barrier to rotation can be calculated. Similarly, the rotational barrier of the carboxylic acid group could be studied, which may be influenced by intramolecular hydrogen bonding.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated. This high precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 181.0865 |

| [M+Na]⁺ | 203.0684 |

| [M-H]⁻ | 179.0708 |

Tandem Mass Spectrometry (MS/MS) for Structural Identification

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, common fragmentation pathways in positive ion mode would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), a methyl radical (•CH₃), or a methoxy radical (•OCH₃). The fragmentation of the aromatic ring can also provide information about the substitution pattern. For example, the mass spectrum of the related compound 3-Methoxy-4-methylbenzoic acid shows a prominent peak corresponding to the loss of a hydroxyl group. A similar fragmentation would be expected for this compound.

Predicted Key Fragmentation Peaks (MS/MS) for this compound ([M+H]⁺ as precursor)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H - H₂O]⁺ | Loss of water | 163.0759 |

| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) | 149.0603 |

| [M+H - CO - H₂O]⁺ | Loss of carbon monoxide and water | 135.0809 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretching vibrations for the methoxy and carboxylic acid groups (in the 1200-1300 cm⁻¹ region), and C-H stretching and bending vibrations for the aromatic ring and methyl groups. The gas-phase IR spectrum of the related 3-Methoxy-4-methylbenzoic acid shows a strong carbonyl stretch at approximately 1760 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is typically a strong band in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, aromatic ring vibrations often produce strong signals in Raman spectra. The symmetric stretching of the methyl groups would also be expected to be clearly visible.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Strong |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Strong |

| C-O stretch (ether & acid) | 1200-1300 | Strong | Medium |

| O-H bend (carboxylic acid) | 1350-1450 | Medium | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) cam.ac.ukcam.ac.uk, we can infer its likely solid-state conformation and packing from the known structures of its isomers and other substituted benzoic acids.

The molecular geometry of this compound is expected to be largely defined by its substituted benzene (B151609) ring. It is anticipated that the core benzene ring will be essentially planar. The carboxylic acid group, a common feature in this class of compounds, is likely to be nearly coplanar with the benzene ring, though a slight twist is common due to steric hindrance from adjacent substituents.

For instance, the crystal structure of the related compound 2,4-dimethylbenzoic acid (CSD entry 686436) confirms the planarity of the aromatic ring and the characteristic dimerization of the carboxylic acid groups. nih.govnih.gov Similarly, studies on other benzoic acid derivatives show that the C-C bond lengths within the benzene ring typically range from 1.37 to 1.40 Å, while the C-C bond connecting the carboxylic group is approximately 1.48 to 1.50 Å. The C=O and C-O bonds of the carboxyl group are expected to have lengths of about 1.25 Å and 1.30 Å, respectively, indicative of the resonance delocalization in the carboxylic acid dimer motif. The bond angles within the benzene ring will be close to 120°, with minor distortions due to the electronic effects of the substituents.

Table 1: Expected Bond Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value Range | Description |

| C-C (aromatic) | 1.37 - 1.40 Å | Carbon-carbon bond lengths within the benzene ring. |

| C-C (carboxyl) | 1.48 - 1.50 Å | Bond between the benzene ring and the carboxyl carbon. |

| C=O | 1.24 - 1.26 Å | Carbonyl double bond in the carboxylic acid group. |

| C-O | 1.29 - 1.32 Å | Carbon-oxygen single bond in the carboxylic acid group. |

| C-O (methoxy) | 1.35 - 1.38 Å | Bond between the benzene ring and the methoxy oxygen. |

| O-C (methyl) | 1.41 - 1.44 Å | Bond between the methoxy oxygen and the methyl carbon. |

| C-C (methyl) | 1.49 - 1.52 Å | Bond between the benzene ring and the methyl carbons. |

Note: These values are typical ranges observed in related substituted benzoic acids and serve as an educated estimation in the absence of direct experimental data for this compound.

The solid-state architecture of carboxylic acids is predominantly governed by strong hydrogen bonds. Substituted benzoic acids almost universally form centrosymmetric dimers in the crystal lattice. This involves two molecules being linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring motif known as the R²₂(8) graph set descriptor. This primary hydrogen-bonding interaction is anticipated to be the defining feature of the this compound crystal structure.

Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. This phenomenon is common among organic molecules, including substituted benzoic acids, with estimates suggesting over 50% of pharmaceutical compounds exhibit it. nih.gov Different polymorphs of a substance can have distinct physical properties. Conformational polymorphism, where different crystal structures arise from different molecular conformers, has been observed in compounds like 3-(azidomethyl)benzoic acid. nih.gov Studies on various benzoic acid derivatives reveal that polymorphism is a frequent occurrence, often with multiple forms crystallizing concomitantly under similar conditions. ucl.ac.uk To date, no specific studies on the polymorphic behavior of this compound have been published. However, given its structural flexibility and the prevalence of polymorphism in this chemical class, it is highly probable that this compound could also exist in multiple polymorphic forms.

Cocrystal Formation: Cocrystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor, making benzoic acids ideal candidates for forming cocrystals with other molecules (coformers) that possess complementary hydrogen bond acceptor sites, such as amides or pyridines. researchgate.netnih.gov High-throughput screening methods are often employed to discover new cocrystal forms, which can alter the physicochemical properties of the parent compound. nih.govkiko-tech.co.jp While no cocrystals of this compound have been reported, its chemical structure strongly suggests it would be a viable candidate for cocrystallization.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD signal. However, if chiral derivatives of this compound were to be synthesized, these techniques would be indispensable for their stereochemical assignment. Chirality could be introduced, for example, by synthesizing a derivative with a chiral substituent or by creating a situation of restricted bond rotation (atropisomerism).

To date, the synthesis and chiroptical analysis of chiral derivatives of this compound have not been described in the scientific literature. Should such chiral analogues be created, ECD spectroscopy, which probes electronic transitions, and VCD, which probes vibrational transitions, would provide detailed information about their three-dimensional structure in solution. By comparing experimentally measured spectra with those predicted by quantum chemical calculations, the absolute configuration of the stereocenters could be unambiguously determined. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3 Methoxy 2,4 Dimethylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules like 3-Methoxy-2,4-dimethylbenzoic acid. These calculations provide a theoretical framework for examining molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting the compound's reactivity and spectroscopic behavior.

Computational studies on the closely related compound, 2,4-dimethylbenzoic acid (DMBA), have been performed using DFT methods such as B3LYP with a 6-311++G(d,p) basis set. niscpr.res.in These studies reveal that the optimized molecular geometry is influenced by the steric and electronic effects of the substituent groups on the benzene (B151609) ring. niscpr.res.in For this compound, the addition of a methoxy (B1213986) group at the 3-position is expected to further influence the electronic distribution and molecular conformation. The global minimum energy for DMBA has been calculated to be -499.4846 Hartrees using the B3LYP/6-311++G(d,p) method. niscpr.res.in Similar calculations for this compound would provide a basis for comparing its stability.

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: The vibrational modes of this compound can be calculated and analyzed. For the related 2,4-dimethylbenzoic acid, a complete vibrational assignment has been carried out using DFT calculations. niscpr.res.in The presence of the methoxy group in this compound would introduce characteristic vibrational modes, including C-O stretching and methoxy group rocking and wagging vibrations. In a study on 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations were also used to analyze its vibrational frequencies. orientjchem.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, employed within DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. For 2,4-dimethylbenzoic acid, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method with the B3LYP/6-311+G(d,p) optimized parameters. niscpr.res.in A similar approach for this compound would predict the chemical shifts for its unique set of protons and carbons, reflecting the electronic environment influenced by the methoxy and dimethyl substitutions.

A hypothetical table of calculated NMR chemical shifts for this compound, based on analogous compounds, is presented below.

| Atom | Calculated Chemical Shift (ppm) |

| C1 | 130.5 |

| C2 | 135.2 |

| C3 | 158.9 |

| C4 | 125.8 |

| C5 | 132.1 |

| C6 | 115.4 |

| COOH | 170.3 |

| 2-CH₃ | 15.8 |

| 4-CH₃ | 21.2 |

| 3-OCH₃ | 55.7 |

This table is illustrative and based on typical chemical shifts for similar structures. Actual values would require specific DFT calculations.

The electronic properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-donating nature of the methoxy and methyl groups is expected to increase the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution reactions. The calculated electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for chemical reactions.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics and dynamics (MD) simulations are valuable for exploring the conformational space of flexible molecules like this compound. The rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the methoxy group, allows the molecule to adopt various conformations.

MD simulations can model the movement of the atoms over time, providing a dynamic picture of the molecule's behavior and identifying the most stable, low-energy conformations. A study on 2,6-dimethoxybenzoic acid utilized MD simulations to investigate the influence of additives on crystal morphology, highlighting the importance of understanding molecular conformations at interfaces. researchgate.net For this compound, MD simulations could elucidate the preferred orientation of the carboxylic acid and methoxy groups, which is crucial for its interaction with other molecules.

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. This method is widely used in drug discovery to screen for potential drug candidates. Benzoic acid derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. acgpubs.orgmdpi.com

For instance, derivatives of 3-methoxy flavone (B191248) have been investigated as potential anti-breast cancer agents through molecular docking with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Similarly, methoxy benzoin/benzil/stilbenoid derivatives have been studied for their enzyme inhibition potential against targets like α-amylase, α-glucosidase, and tyrosinase. acgpubs.org

A molecular docking study of this compound against a specific biological target, such as cyclooxygenase (COX) enzymes or a bacterial enzyme, could reveal its potential as an anti-inflammatory or antimicrobial agent. The docking results would provide information on the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the protein.

Below is a hypothetical data table from a molecular docking study of this compound with a hypothetical enzyme target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Arg120, Tyr355, Ser353 |

| Hydrogen Bond Interactions | O of COOH with Arg120; O of OCH₃ with Tyr355 |

| Hydrophobic Interactions | Dimethyl groups with Leu352, Val523 |

This table is for illustrative purposes. The values and interacting residues would depend on the specific enzyme target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the biological activity of new or untested compounds can be predicted.

A 3D-QSAR study was conducted on novel methoxy and hydroxy substituted heteroaromatic amides to predict their antioxidative activity. nih.gov This study demonstrated that 3D-QSAR models can be effectively used to guide the synthesis of new compounds with enhanced biological activities. nih.gov

For this compound, a QSAR model could be developed to predict its in vitro biological effects, such as its antimicrobial or anticancer activity. This would involve synthesizing a series of related compounds with variations in their substituents and experimentally determining their biological activities. The resulting data would then be used to build a QSAR model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activities. Such a model would be a valuable tool for designing more potent analogues of this compound.

Mechanistic Investigations of Biological Interactions in Acelular and in Vitro Systems

Enzyme Substrate Specificity and Kinetic Studies with Isolated Enzymes (e.g., Cytochrome P450 enzymes)

While direct studies on 3-Methoxy-2,4-dimethylbenzoic acid are lacking, research on similar compounds provides a basis for predicting its potential interactions with metabolic enzymes.

The metabolism of aromatic compounds containing methoxy (B1213986) groups is frequently initiated by O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP450) enzymes. For instance, the CYP199A4 enzyme from Rhodopseudomonas palustris has been shown to oxidatively demethylate 4-methoxybenzoic acid to produce 4-hydroxybenzoic acid. nih.gov This enzyme exhibits a high affinity for para-substituted benzoic acids, with the oxidation typically occurring at the para-substituent. nih.gov Given the structural similarity, it is plausible that this compound could also serve as a substrate for CYP450-mediated O-demethylation, potentially leading to the formation of a hydroxylated metabolite.

Furthermore, the biotransformation of trimethylbenzene isomers, which share the dimethyl substitution pattern, results in the formation of dimethylbenzoic acid isomers. lodz.plnih.govpjoes.com This suggests that the methyl groups on the benzene (B151609) ring of this compound could also be subject to oxidation, leading to the formation of corresponding hydroxymethyl or carboxylic acid derivatives. The metabolism of pseudocumene (1,2,4-trimethylbenzene) in rats, for example, yields 2,4-dimethylbenzoic acid among other metabolites. lodz.plnih.gov

The potential biotransformation pathways for this compound are hypothesized in the table below, based on the metabolism of related compounds.

| Potential Pathway | Catalyzing Enzyme Family (Hypothesized) | Potential Metabolite | Basis for Hypothesis |

| O-Demethylation | Cytochrome P450 | 3-Hydroxy-2,4-dimethylbenzoic acid | Metabolism of 4-methoxybenzoic acid by CYP199A4 nih.gov |

| Methyl Group Oxidation | Cytochrome P450 | 3-Methoxy-2-hydroxymethyl-4-methylbenzoic acid or 3-Methoxy-4-hydroxymethyl-2-methylbenzoic acid | Metabolism of trimethylbenzene isomers to dimethylbenzoic acids lodz.plnih.govpjoes.com |

Substituted benzoic acids have been identified as inhibitors of various enzymes. For example, certain N-phenylanthranilic acid derivatives, which are structurally related to benzoic acids, are known to be potent inhibitors of aldo-keto reductase 1C (AKR1C) enzymes. nih.gov The inhibitory activity of these compounds is influenced by the position and nature of the substituents on the benzoic acid ring. nih.gov Specifically, a meta-arrangement of the carboxylic acid and a strong electron-withdrawing group at the para-position can confer selectivity for AKR1C3 over other isoforms. nih.gov

Given that this compound possesses both methoxy and methyl substituents, which are electron-donating groups, its potential as an AKR1C inhibitor would likely differ from those with electron-withdrawing groups. Electron-donating groups can destabilize the conjugate base of benzoic acid, making it less acidic. libretexts.org The acidity and electronic properties of substituted benzoic acids are crucial for their biological activity. nih.gov

The table below summarizes the potential enzyme inhibition mechanisms based on studies of related benzoic acid derivatives.

| Target Enzyme Family | Inhibition Mechanism (Hypothesized) | Structural Basis for Hypothesis |

| Aldo-Keto Reductases (AKRs) | Competitive Inhibition | Structure-activity relationship studies of N-phenylanthranilic acid derivatives as AKR1C inhibitors nih.gov |

| Other Enzymes | Competitive or Non-competitive Inhibition | Various substituted benzoic acids have been shown to inhibit different enzymes, with the mechanism depending on the specific enzyme and the substitution pattern of the benzoic acid. nih.govyoutube.com |

Molecular Interactions with Biological Receptors and Targets in Cell-Free Systems

The interaction of small molecules with biological receptors is governed by their structural features, which dictate their binding affinity and specificity. For substituted benzoic acids, the phenyl ring, the carboxylic acid group, and the nature and position of other substituents are critical for these interactions. Hydrophilic substituents on the phenyl ring can facilitate binding to polar amino acid residues within a receptor's binding pocket, while the phenyl core itself can engage in hydrophobic interactions.

Studies on Cellular Responses in Model Cell Lines (e.g., in vitro cytotoxicity, in vitro antiproliferative activity)

While no specific studies on the in vitro cytotoxicity or antiproliferative activity of this compound have been reported, the biological activities of other substituted benzoic acid derivatives have been investigated.

Various benzoic acid derivatives have demonstrated anticancer potential. researchgate.netpreprints.org For instance, naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by inhibiting histone deacetylases (HDACs). nih.gov Specifically, 3,4-dihydroxybenzoic acid was found to inhibit HDAC activity and induce apoptosis in cancer cells. nih.gov Methoxy-substituted compounds have also been investigated for their antiproliferative effects. For example, 8-methoxy ciprofloxacin derivatives have shown potential anticancer activity. nih.gov Furthermore, methoxyacetic acid has been found to suppress prostate cancer cell growth by inducing apoptosis and cell cycle arrest. nih.gov

The cytotoxic effects of β-nitro-substituted carboxylic acids have also been evaluated, with some derivatives showing activity against human ovarian cancer cell lines. nih.gov The antiproliferative activity of many compounds is often evaluated using cell lines such as A549 (lung cancer) and HUVEC (human umbilical vein endothelial cells). waocp.org

The potential cellular responses to this compound, inferred from studies on related compounds, are summarized below.

| Cellular Response | Potential Mechanism (Hypothesized) | Basis for Hypothesis |

| In Vitro Cytotoxicity | Induction of apoptosis or necrosis | Studies on other substituted benzoic acids and methoxy-containing compounds have shown induction of apoptosis. nih.govnih.gov |

| In Vitro Antiproliferative Activity | Cell cycle arrest, inhibition of key signaling pathways | Methoxyacetic acid induces cell cycle arrest. nih.gov Benzoic acid derivatives can inhibit HDACs. nih.gov |

The cellular uptake of benzoic acid and its derivatives can be influenced by their physicochemical properties, particularly their lipophilicity and acidity. nih.gov In general, more lipophilic compounds can more readily cross cell membranes. The presence of a methoxy and two methyl groups on this compound would increase its lipophilicity compared to unsubstituted benzoic acid, potentially facilitating its passive diffusion across cell membranes.

Studies on the interaction of benzoic acid derivatives with red blood cell membranes in vitro have shown that these compounds can affect membrane fragility, indicating a direct interaction with the cell membrane. researchgate.netscispace.com The specific mechanisms of cellular uptake and the subsequent intracellular localization of this compound would require experimental investigation.

Should this compound exhibit cytotoxic effects, the underlying mechanism could involve the induction of apoptosis or necrosis. Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. mdpi.com Many anticancer agents exert their effects by inducing apoptosis. mdpi.com

For example, methoxyacetic acid induces apoptosis in prostate cancer cells through the downregulation of the anti-apoptotic gene BIRC2, leading to the activation of caspases 7 and 3. nih.gov Similarly, 3,4-dihydroxybenzoic acid induces apoptosis mediated by Caspase-3 in cancer cells. nih.gov Ethyl-p-methoxycinnamate, another methoxy-containing compound, has been shown to induce apoptosis in cholangiocarcinoma cells. nih.gov These findings suggest that if this compound possesses cytotoxic activity, it might also trigger apoptotic pathways.

Structure-Activity Relationship (SAR) Derivation from in vitro Biological Data

While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely available in the current scientific literature, valuable insights can be inferred from research on structurally analogous benzoic acid derivatives. The biological activity of this class of compounds is significantly influenced by the nature, position, and number of substituents on the benzene ring.

Anticancer Activity of Structurally Related Benzoic Acid Derivatives

Research into the anticancer properties of benzoic acid derivatives has revealed important SAR trends. For instance, studies on diffractaic acid, a lichen secondary metabolite with a substituted benzoic acid structure, and its synthetic analogs have demonstrated their potential as inhibitors of colorectal cancer stem cell traits. nih.gov Key findings from these studies indicate that the carboxylic acid moiety is crucial for biological activity, as its esterification leads to a reduction in potency. researchgate.net

Furthermore, the substitution pattern on the aromatic ring plays a critical role. In a series of diffractaic acid analogs, a compound with a free hydroxyl group at the ortho position showed enhanced activity compared to its ortho-methylated counterpart, suggesting that hydrogen bonding capabilities in this position can positively influence the interaction with biological targets. researchgate.net The presence of both an acid moiety and a free hydroxyl group appears to be a common feature for improved binding affinity to target proteins. researchgate.net

Additionally, other substituted benzoic acids have been investigated for their anticancer effects. For example, 3,4-dihydroxybenzoic acid has been shown to inhibit histone deacetylases (HDACs), which can lead to the retardation of cancer cell growth. nih.gov This highlights the significance of the hydroxylation pattern on the benzene ring for specific anticancer mechanisms. The broader benzoic acid scaffold is recognized as a promising starting point for the development of novel anticancer agents. nih.govresearchgate.net

| Compound | Structure | Modification from Diffractaic Acid | Observed Activity |

|---|---|---|---|

| Diffractaic Acid (TU-1) |  | Reference Compound | Inhibits colorectal cancer stem cell potential. researchgate.net |

| TU-2 |  | Esterification of the carboxylic acid (benzyl group protection). | Diminished biological activity compared to TU-1. researchgate.net |

| Barbatic Acid (TU-3) |  | Free hydroxyl group at the ortho position (demethylation of the ortho-methoxy group of Diffractaic Acid). | Superior efficacy in inhibiting spheroid formation in cancer stem cells compared to TU-1. researchgate.net |

Enzyme Inhibitory Activity of Substituted Benzoic Acids

The substitution patterns on the benzoic acid ring also dictate the inhibitory activity against various enzymes. A study on the inhibition of α-amylase by a series of phenolic acids with a benzoic acid core provided specific SAR insights. mdpi.com The results indicated that a hydroxyl group at the 2-position of the benzene ring had a significant positive effect on the inhibitory activity. mdpi.com Conversely, methoxylation at the 2-position or hydroxylation at the 5-position was found to have a negative impact on this particular activity. mdpi.com Interestingly, the introduction of a methyl group on the benzene ring did not show an obvious effect on the inhibition of α-amylase in the studied compounds. mdpi.com

| Compound | Substituents | IC50 (mM) |

|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 17.30 ± 0.73 mdpi.com |

| 2,5-Dihydroxybenzoic acid | 2-OH, 5-OH | 0.298 mdpi.com |

| Gallic acid | 3-OH, 4-OH, 5-OH | 1.25 mdpi.com |

| Vanillic acid | 4-OH, 3-OCH3 | 27.89 mdpi.com |

| Syringic acid | 4-OH, 3,5-di-OCH3 | 44.81 mdpi.com |

Based on these findings from related compounds, it can be postulated that the biological activities of this compound will be influenced by the interplay of its substituents. The carboxylic acid group is a potential site for interactions with biological targets. The methoxy group at the 3-position and the methyl groups at the 2- and 4-positions will modulate the electronic and steric properties of the molecule, which in turn will affect its binding affinity to enzymes and receptors. The presence of the methyl group at the 2-position may also influence the orientation of the carboxylic acid group, which could be a critical factor for certain biological activities. However, without direct experimental data, the precise SAR for this compound remains speculative and requires further investigation.

Analytical Methodologies for Detection and Quantification of 3 Methoxy 2,4 Dimethylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 3-Methoxy-2,4-dimethylbenzoic acid, enabling its separation from isomers and other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the compound's polarity influences its retention time.

A typical HPLC method for a compound like this compound would involve a mobile phase consisting of a mixture of an aqueous buffer (often with an adjusted pH to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent like methanol (B129727) or acetonitrile. ust.edu Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation of complex mixtures.

UV-Vis and Diode Array Detection (DAD): The presence of the benzene (B151609) ring and the carboxyl group in this compound results in significant ultraviolet (UV) absorbance. A UV-Vis detector can be set to a specific wavelength, typically around 230-280 nm, for sensitive detection. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. koreascience.kr

Refractive Index (RI) Detection: While less sensitive than UV-Vis detection, a Refractive Index (RI) detector can be used when the analyte does not possess a strong UV chromophore or when universal detection is desired. However, RI detectors are sensitive to changes in mobile phase composition, making them less suitable for gradient elution methods.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of conditions based on methods for similar compounds and would require optimization for this compound.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. A common derivatization method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

Flame Ionization Detection (FID): FID is a robust and widely used detector for organic compounds. It provides a response that is proportional to the mass of carbon in the analyte, making it a reliable tool for quantification.

Electron Capture Detection (ECD): While FID is a universal detector for organic compounds, an Electron Capture Detector (ECD) is highly selective for compounds containing electronegative atoms, such as halogens. Although this compound itself is not highly electronegative, derivatization with a halogen-containing reagent could make it amenable to highly sensitive detection by ECD.

Table 2: Representative GC Conditions for the Analysis of Derivatized Benzoic Acids

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID at 300 °C |

| Derivatization | Silylation with BSTFA + 1% TMCS |

This table illustrates typical GC parameters that would serve as a starting point for method development for this compound.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) provides detailed structural information and enables highly sensitive and selective quantification. When coupled with a chromatographic separation technique, it represents one of the most powerful analytical tools for compound identification and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC with MS allows for the separation of volatile compounds followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, after derivatization, GC-MS analysis would yield a characteristic mass spectrum that can be used for unambiguous identification, even in complex matrices. researchgate.net The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group, the carboxyl group, and methyl groups from the aromatic ring. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex biological or environmental samples. nih.gov After separation by HPLC, the analyte is ionized (commonly using electrospray ionization, ESI) and then subjected to tandem mass spectrometry. In this process, a specific parent ion corresponding to the protonated or deprotonated molecule of this compound is selected and fragmented to produce characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations. psu.edu

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. This method involves adding a known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) to the sample as an internal standard. psu.edu Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly accurate concentration can be determined, correcting for any sample loss during preparation or matrix effects during analysis. psu.edu

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For ionizable compounds like this compound, CE offers an alternative to HPLC and GC with the advantages of very small sample volume requirements and rapid analysis times.

In a typical CE method, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. uow.edu.au The separation of benzoic acid derivatives can be optimized by adjusting the pH of the buffer, which affects the charge of the analyte, and by the addition of organic modifiers to the buffer to alter the electroosmotic flow. uow.edu.au Detection is often performed using UV-Vis absorbance. The high resolving power of CE makes it particularly useful for the separation of closely related isomers. nih.gov

Development of Novel Electrochemical and Spectrophotometric Detection Methods

The detection and quantification of specific isomers of substituted benzoic acids, such as this compound, are of significant interest in various fields, including environmental monitoring and metabolite analysis. The development of sensitive, selective, and rapid analytical methods is crucial. This section explores the potential development of novel electrochemical and spectrophotometric methods for the detection and quantification of this compound, drawing upon established principles for analogous compounds.

Novel Electrochemical Approaches

Electrochemical methods, particularly voltammetry, offer high sensitivity, rapid analysis, and relatively low instrumentation costs. The electrochemical activity of this compound is primarily associated with the oxidation of the substituted aromatic ring.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive technique suitable for the quantification of electroactive species. A proposed DPV method for this compound would be based on its oxidation at a glassy carbon electrode (GCE). The methoxy group, being an electron-donating group, is expected to facilitate the oxidation of the benzene ring.

Research Findings: Studies on similar phenolic acids have demonstrated that the oxidation of hydroxyl and methoxy groups on an aromatic ring leads to a well-defined anodic peak. ufrrj.br The peak potential (Ep) is characteristic of the analyte, while the peak current (Ip) is proportional to its concentration. For this compound, the oxidation likely involves the methoxy group and the aromatic system. The experimental conditions, such as pH of the supporting electrolyte, pulse amplitude, and scan rate, would need to be optimized to achieve maximum sensitivity and selectivity.

A hypothetical study could yield results similar to those presented in the following table, based on typical parameters for related phenolic compounds. ufrrj.brmdpi.com

| Parameter | Optimized Value | Influence on Detection |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and good conductivity. |

| Reference Electrode | Ag/AgCl (3M KCl) | Ensures a stable reference potential. |

| Supporting Electrolyte | 0.1 M Phosphate Buffer | Controls the pH, which affects the peak potential and current. ufrrj.br |

| Optimal pH | 4.5 | The acidity affects the protonation state of the carboxylic acid and the oxidation mechanism. |

| Pulse Amplitude | 50 mV | A larger amplitude generally increases the peak current, but can also broaden the peak. ufrrj.br |

| Scan Rate | 20 mV/s | Affects the kinetics of the electrode reaction and the peak current. |

| Linear Range | 0.1 µM - 15 µM | The concentration range over which the peak current is directly proportional to the concentration. |

| Limit of Detection (LOD) | 0.03 µM | The lowest concentration that can be reliably detected. |

| This table presents hypothetical, yet scientifically plausible, data for a developed DPV method. |

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a powerful tool for investigating the electrochemical behavior of a compound, such as its oxidation and reduction potentials and the reversibility of the electrode reactions. nih.gov For this compound, CV could be used to characterize its oxidation process. It is anticipated that the compound would exhibit an irreversible oxidation peak, which is common for complex organic molecules where the initial oxidation product undergoes further chemical reactions. nih.gov

Research Findings: The anodic peak potential (Epa) obtained from CV provides information about the ease of oxidation of the molecule. nih.gov The presence of electron-donating groups (methoxy and methyl) is expected to lower the oxidation potential compared to unsubstituted benzoic acid. By studying the effect of scan rate on the peak current, one can determine whether the process is diffusion-controlled or adsorption-controlled.

A summary of expected findings from a CV study is presented below.

| Parameter | Observation | Interpretation |

| Anodic Peak Potential (Epa) | ~ +0.85 V vs. Ag/AgCl | Indicates the potential at which oxidation of this compound occurs. |

| Cathodic Peak | Absent | Suggests an irreversible oxidation process. |

| Effect of Scan Rate on Peak Current (Ip) | Linear relationship between Ip and the square root of the scan rate | Indicates a diffusion-controlled electrochemical process. nih.gov |

| This table outlines expected outcomes from a cyclic voltammetry study based on principles of electrochemistry. |

Novel Spectrophotometric Methods

UV-Vis spectrophotometry is a widely used analytical technique based on the absorption of light by a molecule. The chromophore in this compound is the substituted benzene ring.

Direct UV-Vis Spectrophotometry

The development of a direct UV-Vis spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) for this compound. The absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Research Findings: Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region. researchgate.netcdnsciencepub.com The position and intensity of these bands are influenced by the nature and position of the substituents on the benzene ring. The methoxy and methyl groups, as auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid. cdnsciencepub.com The pH of the solution is also a critical parameter, as the protonated (acidic) and deprotonated (basic) forms of the carboxylic acid will have different absorption spectra. nih.gov

The following table summarizes the expected spectral characteristics for this compound in different media.

| Solvent/pH | Expected λmax (nm) | Rationale |

| Methanol | ~ 285 nm | Neutral solvent, shows the spectrum of the undissociated molecule. |

| Acidic (pH 2) | ~ 284 nm | The carboxylic acid group is fully protonated. |

| Basic (pH 10) | ~ 292 nm | The carboxylic acid group is deprotonated, leading to a shift in the electronic transitions. nih.gov |

| This table presents plausible UV-Vis absorption data based on the known effects of substituents and pH on the spectra of benzoic acid derivatives. researchgate.netcdnsciencepub.comnih.gov |

Derivative Spectrophotometry

To enhance selectivity, especially in the presence of interfering substances with overlapping spectra, derivative spectrophotometry can be employed. By calculating the first or second derivative of the absorption spectrum, minor spectral features can be resolved, and the influence of baseline shifts can be minimized. This technique could be particularly useful for analyzing this compound in complex matrices.

Biocatalysis and Microbial Transformation Studies of 3 Methoxy 2,4 Dimethylbenzoic Acid

Microbial Metabolism and Degradation Pathways of 3-Methoxy-2,4-dimethylbenzoic Acid

A thorough review of existing literature reveals no studies focused on the microbial metabolism or degradation of this compound.

Identification of Microbial Strains Capable of Biotransformation

There are no documented microbial strains, including bacteria, fungi, or yeasts, that have been identified as capable of transforming or degrading this compound.

Elucidation of Metabolic Intermediates and Final Products